molecular formula C21H17N5O3S B2632088 Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894035-63-3

Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2632088
CAS No.: 894035-63-3
M. Wt: 419.46
InChI Key: MJXICCULCIVCNW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the triazolopyridazine family, characterized by a fused bicyclic system containing a 1,2,4-triazole ring (positions 1–3) and a pyridazine ring (positions 4–6). Systematic IUPAC nomenclature derives from:

  • Core structure : Triazolo[4,3-b]pyridazine (positions numbered per fused system rules).
  • Substituents :
    • 6-position: Phenyl group (C₆H₅).
    • 3-position: Thioacetamido bridge (-S-CH₂-C(=O)-NH-).
    • Acetamido terminus: Methyl 4-substituted benzoate (C₆H₃(COOCH₃)-NH-).

Full name :
Methyl 4-[2-({6-phenyl-triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamido]benzoate.

Key structural features :

  • Triazolopyridazine core : Planar, aromatic system with delocalized π-electrons.
  • Thioether linkage : Enhances metabolic stability compared to oxygen analogs.
  • Benzoate ester : Introduces steric bulk and modulates solubility.
Structural Component Role in Molecular Design
Triazolopyridazine Base scaffold for receptor binding
Phenyl group at C6 Hydrophobic interactions
Thioacetamido bridge Conformational flexibility
Methyl benzoate Polarity modulation

Historical Context of Triazolopyridazine Research

Triazolopyridazines emerged in the 1980s as benzodiazepine receptor modulators. Early work by Gardner et al. (1987) demonstrated that 7-phenyl triazolopyridazines acted as inverse agonists at GABAₐ receptors, influencing anxiolytic pathways. This discovery spurred structural diversification:

Milestones :

  • 1987 : SR 95195 (7-phenyl triazolopyridazine) showed receptor subtype selectivity.
  • 2008 : Bioisosteric replacement strategies linked triazolopyridazines to kinase inhibition.
  • 2023 : SLU-2633 derivatives demonstrated anti-Cryptosporidium activity (EC₅₀ = 0.17 µM).
  • 2024 : VU6036864 achieved M₅ muscarinic receptor antagonism (IC₅₀ = 20 nM).

The target compound builds upon these advances by merging a 6-phenyl triazolopyridazine core with a thioacetamido-benzoate side chain—a design choice informed by SAR studies showing improved lipophilic efficiency (LipE) with sulfur-containing linkers.

Significance in Heterocyclic Chemistry

Triazolopyridazines occupy a unique niche due to:

Electronic properties :

  • High π-electron density at N1 and N4 facilitates hydrogen bonding.
  • Tunable dipole moments (2.1–3.8 D) depending on substituents.

Synthetic versatility :

  • Ultrasound-assisted cyclization in POCl₃ enables rapid core formation (3h vs. 24h conventional).
  • Suzuki-Miyaura coupling introduces aryl groups at C6 with >80% yield.

Biological relevance :

  • 65% of FDA-approved kinase inhibitors contain bicyclic heteroaromatics.
  • Thioether bridges improve blood-brain barrier penetration (logBB = -0.3 to +0.2).

Overview of Academic Research Directions

Current studies focus on three domains:

1. Synthetic Methodology

  • Ultrasound-assisted synthesis : Reduces reaction times from 24h to 3h while maintaining yields (40–65%).
  • Regioselective functionalization : Pd-catalyzed C-H activation at C7/C8 positions.

2. Structure-Activity Relationships (SAR)

  • C6 substituents : Phenyl > cyclohexyl > methyl (Cp EC₅₀: 1.2 µM vs. 4.7 µM).
  • Bridge optimization : Thioacetamido (-S-CH₂-C(=O)-NH-) outperforms oxyacetamido (-O-CH₂-C(=O)-NH-) in solubility (logP = 2.1 vs. 2.9).

3. Target Identification

  • Neurological targets : M₅ muscarinic receptors (Kᵢ = 20 nM).
  • Antiparasitic applications : Cryptosporidium parvum growth inhibition.
Research Area Key Finding Source
Synthetic efficiency POCl₃/ultrasound cycles reduce time
hERG channel safety Thioethers lower cardiac risk
Brain exposure Kₚ = 0.68 for methyl benzoate

Properties

IUPAC Name

methyl 4-[[2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-20(28)15-7-9-16(10-8-15)22-19(27)13-30-21-24-23-18-12-11-17(25-26(18)21)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXICCULCIVCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. Subsequent steps may include thiolation and acylation reactions to introduce the phenyl and acetamido groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolo[4,3-b]pyridazine core is valuable in the design of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antitumor, antimicrobial, and antiviral activities. Research has shown that derivatives of this compound can inhibit enzymes like c-Met and Pim-1, which are involved in cancer progression.

Medicine: In medicine, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and infections.

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate exerts its effects involves binding to specific molecular targets. The triazolo[4,3-b]pyridazine core interacts with enzymes and receptors in biological systems, leading to inhibition of their activity. This can result in the modulation of cellular processes such as cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on core heterocycles, substituents, synthetic routes, and available bioactivity data.

Structural Analogues with [1,2,4]Triazolo[4,3-b]Pyridazine Cores

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CM646095) Core: Shares the same triazolo-pyridazine backbone. Substituents: Replaces the methyl benzoate with a dihydrobenzodioxin group. Implications: The benzodioxin moiety may enhance lipophilicity and membrane permeability compared to the polar ester group in the target compound. No bioactivity data are reported .
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CM646096)

    • Core : Identical triazolo-pyridazine structure.
    • Substituents : Features a benzodioxol-methyl group instead of methyl benzoate.
    • Implications : The benzodioxol group could improve metabolic stability due to reduced ester hydrolysis susceptibility .

Analogues with Variant Heterocyclic Cores

  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide

    • Core : [1,2,4]Triazolo[3,4-b]thiadiazole fused with thiophene.
    • Bioactivity : IC50 = 42 ± 1 nM against CDK5/p25 kinase.
    • Comparison : The thiadiazole-thiophene core may confer stronger π-π stacking interactions with kinase ATP-binding pockets compared to the pyridazine-based target compound. The acetamide substituent is analogous but lacks the thioether linker .
  • Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) Core: Pyridazine ring (non-fused). Substituents: Ethyl benzoate and phenethylamino groups. Implications: The ethyl ester may increase metabolic clearance compared to the methyl ester in the target compound.

Fluorescent and Receptor-Targeting Derivatives

  • MRS5346 (Alexa Fluor-488 labeled A2A adenosine receptor antagonist) Core: [1,2,4]Triazolo[1,5-c]pyrimidine with a fluorescent xanthene group. Function: Used for fluorescence polarization assays (Kd = 1.6 nM). Comparison: While the target compound lacks a fluorescent tag, the shared triazolo heterocycle highlights the scaffold’s versatility in receptor-targeting applications. The benzoate group in MRS5346 is sulfonated for solubility, contrasting with the methyl ester in the target .

Biological Activity

Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacotherapy. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula: C18H18N4O2S
  • Molecular Weight: 358.43 g/mol
  • Structure: The compound features a triazolo-pyridazine moiety linked to a thioacetamide group and a benzoate ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. The compound's structure suggests that it may exhibit significant anti-proliferative effects against various cancer cell lines.

Case Study: HepG2 Cell Line

In a study assessing the anti-proliferative activity of related compounds against HepG2 liver cancer cells:

  • IC50 Values:
    • Compound A: 13.004 µg/mL
    • Compound B: 28.399 µg/mL (least active)

The study concluded that compounds with electron-donating groups at specific positions on the aryl rings exhibited enhanced anti-proliferative activity (Table 1).

CompoundIC50 (µg/mL)Activity Level
A13.004High
B28.399Low

The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit specific molecular targets associated with cancer cell proliferation. The triazole ring is known for its role in modulating enzyme activity and may interact with protein kinases involved in cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving related triazole derivatives have shown promising results against various pathogens:

  • Mycobacterium tuberculosis: Compounds derived from similar structures demonstrated inhibition rates comparable to established antibiotics.

Structure–Activity Relationship (SAR)

Research indicates that the biological activity of triazole derivatives is influenced by their substituents:

  • Electron-donating groups enhance activity.
  • Electron-withdrawing groups tend to reduce potency.

This relationship underscores the importance of molecular modifications in drug design.

Q & A

Q. What are the critical steps in synthesizing Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl precursors.

  • Step 2 : Thioether linkage formation between the pyridazine core and acetamido-benzoate moiety using nucleophilic substitution.

  • Step 3 : Esterification or coupling reactions to introduce the methyl benzoate group.
    Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield (up to 30% increase) compared to traditional reflux methods .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation minimizes side products .

    Synthesis MethodYield (%)Reaction TimeKey Advantage
    Traditional Reflux55–658–12 hoursLow equipment cost
    Microwave-Assisted75–851–2 hoursHigher purity, scalability

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole and pyridazine rings, with characteristic shifts for thioether (δ 3.5–4.0 ppm) and ester groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 520.6 for [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to enhance target binding. For example, fluorinated analogs show 2–3× increased potency in kinase inhibition assays .
  • Side Chain Variations : Replace the methyl benzoate with bulkier esters (e.g., tert-butyl) to improve membrane permeability.
  • QSAR Modeling : Use computational tools (e.g., molecular docking) to predict interactions with targets like EGFR or PARP. Validate with in vitro cytotoxicity assays (e.g., IC50_{50} values in MCF-7 or HeLa cells) .

Q. What experimental strategies address contradictions in reported biological activities of triazolopyridazine derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects.
  • Purity Validation : Use orthogonal techniques (HPLC, 1^1H NMR) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Structural Analog Comparison : Test derivatives with incremental modifications (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores. For instance, methoxy-substituted analogs exhibit stronger α-glucosidase inhibition (IC50_{50} = 0.8 µM) compared to ethoxy (IC50_{50} = 2.1 µM) .

Q. What mechanisms underlie the compound’s interaction with enzymatic targets, and how can binding kinetics be quantified?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or kinases. For example, time-resolved fluorescence quantifies IC50_{50} and Ki_i values .
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (kon_{on}, koff_{off}) .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., A2A adenosine receptor) to resolve binding modes and guide rational design .

Methodological Notes

  • Safety Protocols : Always use fume hoods and PPE (gloves, goggles) during synthesis, as thiol intermediates may release toxic fumes (e.g., H2_2S) .
  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios) and biological assay conditions (cell density, incubation time) in detail to ensure reproducibility .

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